(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs biocatalysis using whole cells of Trichoderma asperellum ZJPH0810. The reaction is carried out in distilled water medium at 30°C and 200 rpm, with ethanol and glycerol as dual cosubstrates for cofactor recycling . This method yields a high enantiomeric excess of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of biocatalysts offers advantages such as high specificity, mild reaction conditions, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various amides, imines, secondary amines, tertiary amines, and substituted phenyl derivatives. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include inhibition of enzyme activity through binding to the active site or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl groups but lacks the diamine functionality.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound used extensively in organocatalysis, sharing the trifluoromethyl-phenyl motif.
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: A trifluoromethyl-substituted amine used in ligand synthesis.
Uniqueness
(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its chiral nature and the presence of both diamine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable in asymmetric synthesis and as a versatile intermediate in various chemical transformations.
Properties
Molecular Formula |
C10H10F6N2 |
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Molecular Weight |
272.19 g/mol |
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H10F6N2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8H,4,17-18H2/t8-/m0/s1 |
InChI Key |
LYERWHWMFFHUDK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
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